H-D-Arg-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

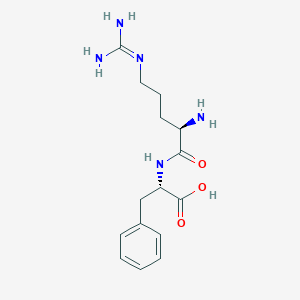

H-D-Arg-Phe-OH is a synthetic peptide composed of three amino acids: D-arginine, phenylalanine, and a terminal hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid (D-arginine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (phenylalanine) is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: H-D-Arg-Phe-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.

Reduction: The arginine residue can be reduced to form citrulline.

Substitution: The hydroxyl group can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used to introduce new functional groups.

Major Products:

Oxidation: Tyrosine derivatives.

Reduction: Citrulline.

Substitution: Modified peptides with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Peptide Synthesis

H-D-Arg-Phe-OH is primarily utilized in the synthesis of complex peptides and proteins. Its unique structure allows for specific interactions during peptide coupling reactions, facilitating the formation of desired peptide sequences. The protecting groups on the amino acids enhance stability and reactivity, which is crucial in synthesizing intricate peptide structures.

| Application | Description |

|---|---|

| Peptide Coupling | Used as a building block in solid-phase peptide synthesis. |

| Protein Engineering | Aids in the development of novel protein constructs. |

Biological Research

Protein-Protein Interactions

In biological studies, this compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics. Its ability to mimic natural substrates makes it a valuable tool in elucidating mechanisms of action for various biological processes.

Case Study: Enzyme Interaction

In a study examining the interaction between this compound and specific enzymes, researchers demonstrated that this compound could effectively modulate enzyme activity, providing insights into its potential as an inhibitor or activator in biochemical pathways .

Medical Applications

Therapeutic Development

this compound has significant implications in the development of peptide-based therapeutics. Its structural properties allow it to interact with biological receptors, making it a candidate for drug design targeting specific pathways, particularly in pain management and neurobiology.

| Therapeutic Area | Potential Use |

|---|---|

| Pain Management | Investigated as an opioid receptor modulator. |

| Neurobiology | Explored for its role in neuropeptide signaling pathways. |

Case Study: Opioid Receptor Modulation

A notable research effort highlighted the effectiveness of this compound derivatives in modulating μ-opioid receptors, which are critical targets for analgesic drugs. The study revealed that modifications to the peptide structure could enhance binding affinity and efficacy .

Industrial Applications

Peptide-Based Materials

The compound is also utilized in producing peptide-based materials and coatings. Its unique chemical properties enable the development of functional materials with specific characteristics suitable for various industrial applications.

| Industry Application | Description |

|---|---|

| Coatings | Used to create bioactive surfaces for medical implants. |

| Material Science | Explored for developing smart materials with responsive features. |

Mecanismo De Acción

The mechanism of action of H-D-Arg-Phe-OH involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, mimicking the effects of endogenous peptides and modulating pain perception. The interaction with opioid receptors leads to the activation of intracellular signaling pathways, resulting in analgesic effects.

Comparación Con Compuestos Similares

H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with similar analgesic properties.

H-D-Ala-Phe-Lys-EACA-NH2: A peptide with inhibitory activity against plasmin.

Uniqueness: H-D-Arg-Phe-OH is unique due to its specific amino acid sequence and the presence of D-arginine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications.

Actividad Biológica

H-D-Arg-Phe-OH, a dipeptide composed of D-arginine and phenylalanine, has garnered attention in the field of pharmacology and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Formula : C12H16N4O2

- Molecular Weight : 244.28 g/mol

This compound exhibits various biological activities through different mechanisms:

- Receptor Interaction : It interacts with various receptors in the central nervous system (CNS), influencing neurotransmission and neuroendocrine functions.

- Modulation of Immune Response : This compound has been shown to modulate immune responses, potentially affecting both innate and adaptive immunity.

- Analgesic Effects : Similar to other RFamide peptides, it may exhibit analgesic properties by interacting with pain pathways.

1. Energy Homeostasis

Research indicates that this compound plays a role in energy homeostasis regulation. It influences metabolic processes that control energy expenditure and storage. A study highlighted that peptides with similar structures can regulate appetite and energy balance through the activation of specific receptors in the hypothalamus .

2. Bone Formation

The compound has been implicated in bone formation processes. Studies have suggested that it may enhance osteoblastic activity, contributing to bone density improvements .

3. Nociception

The analgesic properties of this compound have been explored in various studies, showing its potential to reduce pain perception through modulation of nociceptive pathways .

Table 1: Summary of Biological Activities of this compound

Case Study: Analgesic Properties

In a controlled study involving animal models, this compound was administered to evaluate its analgesic effects. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management. The study utilized behavioral assays to measure pain thresholds before and after administration .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential for therapeutic applications, particularly in:

- Pain Management : As an analgesic agent.

- Metabolic Disorders : In conditions related to energy imbalance.

- Bone Health : For enhancing bone density in osteoporotic conditions.

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBHGSGQZSOLIR-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.